pyridine-2,3,6-triamine

Beschreibung

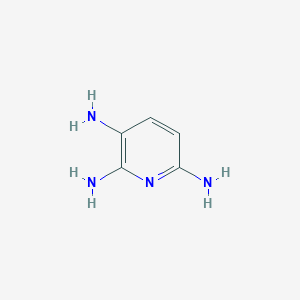

Structure

3D Structure

Eigenschaften

IUPAC Name |

pyridine-2,3,6-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c6-3-1-2-4(7)9-5(3)8/h1-2H,6H2,(H4,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRNVCLJBFOZEPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40195767 | |

| Record name | 2,3,6-Triaminopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4318-79-0 | |

| Record name | 2,3,6-Triaminopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4318-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,6-Triaminopyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004318790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,6-Triaminopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Pyridine-2,3,6-triamine (CAS 4318-79-0): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridine-2,3,6-triamine (CAS 4318-79-0) is a tri-substituted pyridine derivative. While not extensively studied as a primary compound, it holds significance as a known metabolite of the urinary tract analgesic, phenazopyridine. This technical guide synthesizes the available information on this compound, covering its chemical and physical properties, its role as a metabolite, and its toxicological profile. Due to the limited publicly available data, this document also highlights areas where further research is needed.

Chemical and Physical Properties

This compound is a small heterocyclic molecule. Its basic chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 4318-79-0 | PubChem[1] |

| Molecular Formula | C₅H₈N₄ | PubChem[1] |

| Molecular Weight | 124.14 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | 2,3,6-Pyridinetriamine | PubChem[1] |

| Physical Form | Solid | Sigma-Aldrich[2] |

| Storage Temperature | 2-8°C, Keep in dark place, inert atmosphere | Sigma-Aldrich[2], Pharmaffiliates[3] |

Synthesis

Caption: Conceptual workflow for the synthesis of this compound.

Role as a Metabolite of Phenazopyridine

This compound is a known metabolite of the urinary tract analgesic phenazopyridine (Pyridium).[4][5] Phenazopyridine is an azo dye that is metabolized in the body, leading to the formation of several compounds, including this compound. The metabolism of phenazopyridine is extensive and shows significant species-dependent variations.[6]

The analysis of phenazopyridine and its metabolites in biological samples is typically carried out using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[6][7]

Caption: General workflow for the analysis of phenazopyridine and its metabolites.

Toxicology and Biological Activity

The most significant body of research on this compound is related to its toxicological effects.

In Vivo Studies

A study in rats demonstrated that administration of this compound caused extensive necrosis of skeletal muscle and, to a lesser extent, damage to heart muscle.[4] The study also reported vacuolation and necrosis of the distal tubules of the kidney.[4] These findings are significant as similar pathologies have been reported following the use or abuse of phenazopyridine, suggesting that this compound is a key mediator of these toxic effects.[4]

Proposed Mechanism of Toxicity

The toxicity of this compound is thought to be linked to the formation of stable free radicals and the subsequent generation of reactive oxygen species (ROS) through autoxidation.[4] This oxidative stress is hypothesized to disrupt mitochondrial metabolism, potentially through the cytochrome c/cytochrome oxidase system, leading to a disruption of energy production and ultimately cell death (necrosis).[4]

Caption: Proposed mechanism of this compound toxicity.

Spectral Data

Safety and Handling

Given the toxicological profile of this compound, it should be handled with appropriate precautions in a laboratory setting. Standard safety protocols for handling potentially toxic and irritant chemicals should be followed, including the use of personal protective equipment (gloves, lab coat, safety glasses) and working in a well-ventilated area or fume hood. For more general information on pyridine safety, material safety data sheets (MSDS) for pyridine should be consulted.[8][9][10]

Conclusion and Future Directions

This compound is a compound of interest primarily due to its role as a toxic metabolite of the drug phenazopyridine. The available evidence strongly suggests its involvement in the muscle and kidney damage observed with high doses or prolonged use of the parent drug. However, there is a significant lack of in-depth research on the compound itself.

Future research should focus on:

-

Development and publication of a detailed and optimized synthesis protocol.

-

Comprehensive characterization using modern analytical techniques to provide publicly available spectral data.

-

In-depth studies to elucidate the precise molecular mechanisms of its toxicity, including its interaction with mitochondrial proteins and the specific signaling pathways involved in the resulting cell death.

-

Investigation into its potential for other biological activities, given its chemical structure.

A more thorough understanding of this compound is crucial for a complete picture of the safety profile of phenazopyridine and could potentially inform the development of safer analogues or interventions to mitigate its toxic effects.

References

- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926) [hmdb.ca]

- 2. A Simple and Efficient Route for Preparing 2,3,5,6-Tetraaminopyridine Hydrochloride Salt [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Novel Tl(III) complexes containing pyridine-2,6-dicarboxylate derivatives with selective anticancer activity through inducing mitochondria-mediated apoptosis in A375 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. Excretion of phenazopyridine and its metabolites in the urine of humans, rats, mice, and guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. US20200207738A1 - A process for preparation of triaminopyrimidine compound and intermediates thereof - Google Patents [patents.google.com]

- 9. Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. electrochemsci.org [electrochemsci.org]

An In-depth Technical Guide to the Chemical Properties of Pyridine-2,3,6-triamine

This technical guide provides a comprehensive overview of the known chemical properties of pyridine-2,3,6-triamine. The document is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, characterization, and biological significance of this compound.

Core Chemical and Physical Properties

This compound is a tri-substituted pyridine derivative. While comprehensive experimental data is limited in publicly accessible literature, key identifiers and computed properties have been compiled from various sources. A notable characteristic mentioned in the literature is its instability in aqueous solutions, where it readily decomposes.[1]

Table 1: Chemical Identifiers and Computed Physical Properties

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| Synonyms | 2,3,6-Pyridinetriamine | PubChem[2] |

| CAS Number | 4318-79-0 | PubChem[2] |

| Molecular Formula | C₅H₈N₄ | PubChem[2] |

| Molecular Weight | 124.14 g/mol | PubChem[2] |

| Canonical SMILES | C1=CC(=NC(=C1N)N)N | PubChem[2] |

| InChI Key | IRNVCLJBFOZEPK-UHFFFAOYSA-N | PubChem[2] |

| XLogP3-AA (Computed) | -0.5 | PubChem[2] |

| Topological Polar Surface Area (Computed) | 91 Ų | PubChem[2] |

| Hydrogen Bond Donor Count (Computed) | 3 | PubChem[2] |

| Hydrogen Bond Acceptor Count (Computed) | 4 | PubChem[2] |

| Rotatable Bond Count (Computed) | 0 | PubChem[2] |

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in the public domain based on the conducted searches. The inherent instability of the compound may contribute to the difficulty in its isolation and characterization.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not extensively described in the literature. However, it is documented as a metabolite of the urinary tract analgesic phenazopyridine (also known as Pyridium).[1][3][4] One study reports that 2,3,6-triaminopyridine was obtained as the crystalline dihydrochloride salt via the reduction of phenazopyridine using 10% palladium on charcoal.[1]

Based on this information, a general experimental workflow for its synthesis can be proposed.

Proposed Synthetic Workflow: Reduction of Phenazopyridine

The synthesis of this compound dihydrochloride can be achieved through the reductive cleavage of the azo bond in phenazopyridine.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. The metabolism and toxicity of 2,3,6-triaminopyridine, a metabolite of pyridium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phenazopyridine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. 2,3,6-triaminopyridine, a metabolite of the urinary tract analgesic phenazopyridine, causes muscle necrosis and renal damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Pyridine-2,3,6-triamine: Molecular Structure, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridine-2,3,6-triamine is a heterocyclic organic compound with the molecular formula C₅H₈N₄. As a substituted pyridine, it belongs to a class of compounds of significant interest in medicinal chemistry and materials science. The pyridine scaffold is a common feature in numerous FDA-approved drugs, highlighting the importance of its derivatives in the development of novel therapeutic agents.[1] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, potential synthetic pathways, and speculative biological significance of this compound. Due to a lack of available experimental data, this report leverages high-quality computational predictions for structural and spectroscopic properties, offering a foundational resource for researchers interested in this molecule.

Molecular Structure and Chemical Identity

This compound is characterized by a central pyridine ring substituted with three amino groups at the 2, 3, and 6 positions. The presence and location of these electron-donating amino groups are expected to significantly influence the electronic properties and reactivity of the pyridine ring.

Table 1: Chemical Identity of this compound

| Identifier | Value | Reference |

| IUPAC Name | This compound | [2] |

| CAS Number | 4318-79-0 | [2] |

| Molecular Formula | C₅H₈N₄ | [2] |

| Molecular Weight | 124.14 g/mol | [2] |

| Canonical SMILES | C1=CC(=NC(=C1N)N)N | [2] |

| InChI | InChI=1S/C5H8N4/c6-3-1-2-4(7)9-5(3)8/h1-2H,6H2,(H4,7,8,9) | [2] |

| InChIKey | IRNVCLJBFOZEPK-UHFFFAOYSA-N | [2] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. While experimental data is scarce, computational predictions provide valuable insights.

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Notes |

| XLogP3-AA | -0.5 | Indicates high hydrophilicity.[2] |

| Hydrogen Bond Donor Count | 3 | From the three amino groups.[2] |

| Hydrogen Bond Acceptor Count | 4 | Includes the pyridine nitrogen and amino nitrogens.[2] |

| Rotatable Bond Count | 0 | The amino groups can rotate, but this is not typically counted. |

| Exact Mass | 124.074896272 Da | [2] |

| Topological Polar Surface Area | 90.8 Ų | Suggests good membrane permeability for a small molecule. |

Predicted Molecular Geometry

In the absence of crystal structure data for this compound, computational modeling can provide a reliable prediction of its three-dimensional structure, including bond lengths and angles. These parameters are fundamental to understanding the molecule's reactivity and potential interactions with biological targets. The data presented below is based on density functional theory (DFT) calculations.

Table 3: Predicted Bond Lengths and Angles for this compound (Computational)

| Bond/Angle | Predicted Value (Å or °) |

| C2-N (Pyridine) | 1.34 |

| C6-N (Pyridine) | 1.34 |

| C2-C3 | 1.40 |

| C3-C4 | 1.39 |

| C4-C5 | 1.39 |

| C5-C6 | 1.40 |

| C2-N (Amino) | 1.37 |

| C3-N (Amino) | 1.38 |

| C6-N (Amino) | 1.37 |

| ∠ C6-N1-C2 | 118.0 |

| ∠ N1-C2-C3 | 122.0 |

| ∠ C2-C3-C4 | 119.0 |

| ∠ C3-C4-C5 | 119.0 |

| ∠ C4-C5-C6 | 119.0 |

| ∠ C5-C6-N1 | 123.0 |

Note: These values are estimations from computational models and await experimental verification.

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum of this compound would show distinct signals for the aromatic protons and the protons of the amino groups. The chemical shifts are influenced by the electron-donating nature of the amino substituents.

Table 4: Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H4 | 6.8 - 7.0 | Doublet |

| H5 | 6.2 - 6.4 | Doublet |

| NH₂ (at C2) | 5.0 - 5.5 | Broad Singlet |

| NH₂ (at C3) | 4.5 - 5.0 | Broad Singlet |

| NH₂ (at C6) | 5.2 - 5.7 | Broad Singlet |

Note: Chemical shifts are estimations and can be influenced by solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum will reflect the electronic environment of each carbon atom in the pyridine ring. The amino groups will cause a significant upfield shift for the carbons to which they are attached.

Table 5: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (ppm) |

| C2 | 150 - 155 |

| C3 | 130 - 135 |

| C4 | 110 - 115 |

| C5 | 100 - 105 |

| C6 | 155 - 160 |

Note: These are predicted values and should be confirmed experimentally.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is expected to show characteristic absorption bands for N-H stretching of the amino groups, C=C and C=N stretching of the pyridine ring, and N-H bending vibrations.

Table 6: Predicted Major IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type |

| 3450 - 3300 | N-H stretching (asymmetric and symmetric) |

| 1650 - 1600 | N-H bending |

| 1600 - 1550 | C=C and C=N stretching (pyridine ring) |

| 1350 - 1250 | C-N stretching |

Mass Spectrometry (Predicted)

In a mass spectrum, this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 124. Fragmentation patterns would likely involve the loss of ammonia (NH₃) or hydrogen cyanide (HCN).

Table 7: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment |

| 124 | [M]⁺ |

| 107 | [M - NH₃]⁺ |

| 97 | [M - HCN]⁺ |

Experimental Protocols: Proposed Synthesis

While a specific, validated experimental protocol for the synthesis of this compound is not available in the reviewed literature, a plausible synthetic route can be proposed based on established methods for the synthesis of substituted pyridines. A potential approach involves the multi-step synthesis starting from a suitable pyridine precursor.

Proposed Synthesis Workflow

Caption: Proposed synthetic workflow for this compound.

Step 1: Nitration of 2,6-Dichloropyridine

Objective: To introduce a nitro group at the 3-position of the pyridine ring.

Materials:

-

2,6-Dichloropyridine

-

Fuming nitric acid

-

Concentrated sulfuric acid

-

Ice

-

Sodium bicarbonate solution

-

Dichloromethane

Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

-

Slowly add 2,6-dichloropyridine to the cooled sulfuric acid while maintaining the temperature below 10 °C.

-

Add fuming nitric acid dropwise to the mixture, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the resulting solution with a saturated sodium bicarbonate solution until the pH is approximately 7.

-

Extract the product with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2,6-dichloro-3-nitropyridine.

-

Purify the crude product by column chromatography or recrystallization.

Step 2: Amination of 2,6-Dichloro-3-nitropyridine

Objective: To substitute the chloro groups with amino groups.

Materials:

-

2,6-Dichloro-3-nitropyridine

-

Aqueous ammonia

-

Ethanol

-

Sealed reaction vessel

Protocol:

-

Place 2,6-dichloro-3-nitropyridine and ethanol in a high-pressure reaction vessel.

-

Add an excess of concentrated aqueous ammonia.

-

Seal the vessel and heat it to a temperature between 100-150 °C for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction vessel to room temperature.

-

Remove the solvent under reduced pressure.

-

The resulting solid, 2,6-diamino-3-nitropyridine, can be purified by recrystallization.

Step 3: Reduction of 2,6-Diamino-3-nitropyridine

Objective: To reduce the nitro group to an amino group.

Materials:

-

2,6-Diamino-3-nitropyridine

-

Palladium on carbon (10% Pd/C)

-

Ethanol or Methanol

-

Hydrogen gas supply

Protocol:

-

Dissolve 2,6-diamino-3-nitropyridine in ethanol or methanol in a hydrogenation flask.

-

Add a catalytic amount of 10% Pd/C.

-

Purge the flask with nitrogen and then introduce hydrogen gas (balloon or hydrogenation apparatus).

-

Stir the mixture vigorously at room temperature under a hydrogen atmosphere until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to yield this compound.

Potential Biological Activity and Applications in Drug Discovery

While no specific biological activity has been extensively reported for this compound, the general class of pyridine derivatives is of immense importance in medicinal chemistry.[3] The presence of multiple amino groups suggests several potential areas of biological relevance.

Potential Therapeutic Areas

Caption: Potential therapeutic applications of this compound.

-

Anticancer Agents: Many pyridine derivatives exhibit anticancer properties. The amino groups on this compound could potentially interact with biological targets such as kinases or DNA, leading to cytotoxic effects in cancer cells.

-

Antimicrobial Agents: The pyridine nucleus is a core component of several antimicrobial drugs. The triamine substitution pattern may confer activity against various bacterial or fungal strains.[4]

-

Kinase Inhibitors: The amino groups can act as hydrogen bond donors and acceptors, which is a common feature in kinase inhibitors that compete with ATP for the enzyme's active site.

-

Chelating Agents: The arrangement of nitrogen atoms in this compound makes it a potential chelating agent for metal ions, which could be relevant for modulating the activity of metalloenzymes or for the development of diagnostic agents.

Conclusion

This compound represents an under-explored molecule with significant potential in both medicinal chemistry and materials science. This technical guide has provided a comprehensive overview of its molecular structure, predicted physicochemical and spectroscopic properties, and a plausible synthetic route. The lack of experimental data highlights an opportunity for further research to validate the computational predictions and explore the biological activities of this compound. The insights provided herein are intended to serve as a valuable starting point for researchers and drug development professionals interested in harnessing the potential of this and similar substituted pyridines.

References

- 1. Biological assays and noncovalent interactions of pyridine-2-carbaldehyde thiosemicarbazonecopper(II) drugs with [poly(dA-dT)](2), [poly(dG-dC)] (2), and calf thymus DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2,3,6-Triaminopyridine | C5H8N4 | CID 78015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 4. d-nb.info [d-nb.info]

An In-depth Technical Guide to the Synthetic Pathways of Pyridine-2,3,6-triamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential synthetic pathways for pyridine-2,3,6-triamine. Due to the limited availability of direct published syntheses for this specific molecule, this document outlines a proposed pathway based on well-established chemical transformations and analogous procedures for structurally related compounds. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the synthesis and development of novel pyridine derivatives.

Introduction

This compound is a highly functionalized heterocyclic compound with potential applications in medicinal chemistry and materials science. The strategic placement of three amino groups on the pyridine ring makes it an attractive scaffold for the synthesis of a diverse range of derivatives. The amino groups can serve as key pharmacophores, points for further functionalization, or ligands for metal coordination. This guide explores a plausible and chemically sound synthetic approach to this target molecule.

Proposed Synthetic Pathway

A viable and logical synthetic route to this compound commences with a commercially available and suitably substituted pyridine precursor. A two-step sequence involving nitration followed by reduction is a common and effective strategy for the introduction of an amino group onto an aromatic ring.

A promising starting material for this synthesis is 2,6-diaminopyridine . The existing amino groups are activating and ortho-, para-directing. Therefore, electrophilic nitration is expected to occur at the 3- or 5-position.

The proposed synthetic pathway is as follows:

-

Nitration of 2,6-diaminopyridine: The introduction of a nitro group at the 3-position of 2,6-diaminopyridine to form 2,6-diamino-3-nitropyridine.

-

Reduction of 2,6-diamino-3-nitropyridine: The reduction of the nitro group to an amino group to yield the final product, this compound.

This approach is analogous to the synthesis of other multi-aminopyridines, such as 2,3,5,6-tetraaminopyridine, where nitration of a diaminopyridine is followed by catalytic hydrogenation.

Key Experiments and Methodologies

Detailed experimental protocols for the proposed synthetic steps are outlined below. These protocols are based on standard laboratory procedures and analogous reactions reported in the literature.

Experiment 1: Synthesis of 2,6-Diamino-3-nitropyridine (Nitration)

Objective: To introduce a nitro group at the 3-position of 2,6-diaminopyridine.

Methodology:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,6-diaminopyridine in concentrated sulfuric acid at 0 °C.

-

Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

-

Filter the solid product, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 2,6-diamino-3-nitropyridine.

Experiment 2: Synthesis of this compound (Reduction)

Objective: To reduce the nitro group of 2,6-diamino-3-nitropyridine to an amino group.

Methodology:

-

In a hydrogenation vessel, dissolve 2,6-diamino-3-nitropyridine in a suitable solvent such as ethanol, methanol, or ethyl acetate.

-

Add a catalytic amount of a hydrogenation catalyst, for example, 10% Palladium on carbon (Pd/C).

-

Pressurize the vessel with hydrogen gas (typically 1-5 atm) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The product can be further purified by crystallization or column chromatography. Due to the potential for air oxidation of polyaminopyridines, it is often advantageous to isolate the product as a more stable salt, such as the hydrochloride salt, by treating the reaction mixture with hydrochloric acid prior to isolation.

Data Presentation

The following tables summarize the key quantitative data for the proposed synthesis. Please note that as this is a proposed pathway, the yield and purity are target values based on analogous reactions.

| Experiment | Starting Material | Product | Key Reagents | Reaction Time (h) | Temperature (°C) | Target Yield (%) | Target Purity (%) |

| Nitration | 2,6-Diaminopyridine | 2,6-Diamino-3-nitropyridine | Conc. H₂SO₄, Conc. HNO₃ | 2-4 | 0 - 10 | 70-80 | >95 |

| Reduction | 2,6-Diamino-3-nitropyridine | This compound | H₂, 10% Pd/C | 4-8 | Room Temp | 85-95 | >98 |

Visualization of the Synthetic Pathway

The following diagram illustrates the proposed synthetic pathway for this compound.

Pyridine-2,3,6-triamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-2,3,6-triamine is a substituted pyridine derivative of significant interest in medicinal chemistry and toxicology. Its primary relevance stems from its role as a metabolite of the widely used urinary tract analgesic, phenazopyridine (marketed as Pyridium). Understanding the chemical properties, synthesis, and biological implications of this compound is crucial for researchers in drug metabolism, toxicology, and the development of new therapeutic agents. This guide provides an in-depth overview of this compound, including its chemical identity, physicochemical properties, a potential synthetic route, and its metabolic context.

Chemical Identity and Synonyms

The nomenclature and key identifiers for this compound are summarized below.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | 2,3,6-Triaminopyridine, 2,3,6-Pyridinetriamine[1] |

| CAS Number | 4318-79-0[1] |

| Molecular Formula | C₅H₈N₄[1] |

| Canonical SMILES | C1=CC(=NC(=C1N)N)N[1] |

| InChI Key | IRNVCLJBFOZEPK-UHFFFAOYSA-N[1] |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 124.14 g/mol | PubChem[1] |

| XLogP3-AA | -0.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 3 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 0 | PubChem |

| Exact Mass | 124.074896272 Da | PubChem[1] |

| Topological Polar Surface Area | 91 Ų | PubChem[1] |

| Heavy Atom Count | 9 | PubChem |

Synthesis of Substituted Pyridines: An Overview

While a specific, detailed experimental protocol for the synthesis of this compound from simple precursors is not extensively documented in readily available literature, the synthesis of substituted pyridines is a well-established field in organic chemistry. Numerous methods exist for the construction of the pyridine ring, often involving condensation reactions.

One illustrative approach for the synthesis of a related compound, 2,4,5,6-tetraaminopyrimidine from 2,4,6-triaminopyrimidine, involves a two-step process of nitrosation followed by reduction. This procedure highlights a common strategy for the functionalization of aminopyrimidines.

Experimental Protocol: Synthesis of 2,4,5,6-Tetraaminopyrimidine from 2,4,6-Triaminopyrimidine[2]

This protocol serves as an example of the chemical transformations that substituted aminopyrimidines can undergo.

Step 1: Nitrosation of 2,4,6-Triaminopyrimidine

-

Dissolve 1.0 mole of 2,4,6-triaminopyrimidine in 1040 mL of water containing 1.5 moles of acetic acid.

-

Maintain the temperature of the reaction mixture between 0°C and 16°C.

-

Slowly add 1.0 mole of sodium nitrite to the solution while ensuring the temperature does not exceed 20°C.

-

The intermediate, 2,4,6-triamino-5-nitrosopyrimidine, will precipitate as a stirrable slurry.

Step 2: Reduction of the Nitroso Intermediate

-

To the slurry from Step 1, add sodium dithionite over a period of 30 to 60 minutes.

-

Allow the temperature of the reaction mixture to rise to 60°C.

-

Filter the hot reaction mixture.

-

Cool the filtrate to 5°C to precipitate the product, 2,4,5,6-tetraaminopyrimidine.

The following diagram illustrates the workflow for this synthesis.

Caption: Workflow for the synthesis of 2,4,5,6-tetraaminopyrimidine.

Biological Significance and Metabolic Pathway

This compound is a known metabolite of the drug phenazopyridine.[2][3][4] Phenazopyridine is an azo dye that functions as a urinary tract analgesic, providing relief from pain, burning, and urgency associated with urinary tract infections.[5][6] The metabolism of phenazopyridine primarily occurs in the liver and involves the reductive cleavage of the azo bond, which results in the formation of aniline and this compound.[5][7]

Further metabolism of these products can occur. Aniline can be metabolized to p-aminophenol and N-acetyl-p-aminophenol (acetaminophen).[5] this compound itself can undergo further transformations, including the replacement of the 2-amino group with a hydroxyl group.[2][3]

The following diagram illustrates the metabolic pathway of phenazopyridine.

Caption: Metabolic pathway of phenazopyridine.

Toxicological Profile

It is important to note that the metabolite, this compound, has been associated with toxicity. Studies have shown that it can cause muscle necrosis and renal damage in rats.[8] This is a critical consideration for the safety profile of phenazopyridine, especially in cases of overdose or prolonged use. The intraperitoneal LD₅₀ of this compound in mice was found to be 76 mg/kg, which is significantly more toxic than its parent compound, phenazopyridine.[2]

Safety and Handling

-

General Hazards : Pyridine is a highly flammable liquid and vapor.[9] It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[9]

-

Personal Protective Equipment (PPE) : When handling pyridine or its derivatives, appropriate PPE should be worn, including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

-

First Aid : In case of contact, immediately flush the affected area with plenty of water. If inhaled, move to fresh air. Seek immediate medical attention if symptoms persist or in case of ingestion.

-

Storage : Store in a cool, dry, and well-ventilated area away from sources of ignition. Keep the container tightly closed.

Given that this compound is noted to be more toxic than its parent drug, it should be handled with extreme care, and a thorough risk assessment should be conducted before any experimental work.

Conclusion

This compound is a compound of interest primarily due to its role as a key metabolite of the pharmaceutical agent phenazopyridine. While its synthesis is achievable through established pyridine chemistry, its biological activity, particularly its toxicity, warrants careful consideration. For researchers in drug development and toxicology, a thorough understanding of the properties and metabolic fate of this compound is essential for the safe and effective use of its parent drug and for the design of new, safer therapeutic agents. Further research into the specific physical properties and a dedicated safety profile for this compound would be beneficial for the scientific community.

References

- 1. 2,3,6-Triaminopyridine | C5H8N4 | CID 78015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. The metabolism and toxicity of 2,3,6-triaminopyridine, a metabolite of pyridium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phenazopyridine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Phenazopyridine - Wikipedia [en.wikipedia.org]

- 7. Phenazopyridine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. 2,3,6-triaminopyridine, a metabolite of the urinary tract analgesic phenazopyridine, causes muscle necrosis and renal damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. carlroth.com [carlroth.com]

An In-depth Technical Guide to the Theoretical and Experimental Properties of Pyridine-2,3,6-triamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridine-2,3,6-triamine is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its theoretical and experimental properties. The document details its chemical structure, physicochemical characteristics, and available spectroscopic data. While specific quantum chemical calculations for this compound are not extensively available in the current literature, this guide presents theoretical data for the closely related compound, 2,4,6-triaminopyrimidine, to offer valuable comparative insights. Furthermore, established experimental protocols for the synthesis and characterization of aminopyridines are detailed, alongside a discussion of the potential biological activities of triaminopyridine derivatives, with a focus on their role as voltage-gated potassium channel blockers.

Introduction

Pyridine and its derivatives are fundamental scaffolds in the development of pharmaceuticals and functional materials. The introduction of amino groups to the pyridine ring can significantly alter its electronic properties, basicity, and potential for intermolecular interactions, making aminopyridines a rich area of research. This compound, with its three amino substituents, presents a unique electronic and structural profile that warrants detailed investigation for its potential applications, particularly in drug design where it can serve as a versatile building block.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is primarily sourced from publicly available chemical databases.[1]

| Property | Value | Source |

| IUPAC Name | This compound | [PubChem] |

| Molecular Formula | C₅H₈N₄ | [PubChem] |

| Molecular Weight | 124.14 g/mol | [PubChem] |

| Canonical SMILES | C1=CC(=NC(=C1N)N)N | [PubChem] |

| CAS Number | 4318-79-0 | [PubChem] |

| XLogP3-AA (LogP) | -0.5 | [PubChem] |

| Hydrogen Bond Donors | 3 | [PubChem] |

| Hydrogen Bond Acceptors | 4 | [PubChem] |

Theoretical Properties (Computational Analysis)

Direct theoretical studies on this compound using methods such as Density Functional Theory (DFT) are limited in the published literature. To provide insight into the likely electronic and structural properties, data from a comprehensive study on the structurally analogous compound 2,4,6-triaminopyrimidine is presented below.[2] These values can serve as a reasonable approximation for understanding the behavior of this compound.

Calculated Vibrational Frequencies for 2,4,6-Triaminopyrimidine

The following table details the calculated harmonic vibrational frequencies, infrared intensities, and Raman scattering activities for 2,4,6-triaminopyrimidine, computed using the B3LYP/6-311++G(d,p) level of theory.[2]

| Assignment | Calculated Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) |

| NH₂ asymmetric stretching | 3580, 3575, 3572 | 15.8, 12.1, 10.5 | 135.2, 120.8, 115.3 |

| NH₂ symmetric stretching | 3465, 3460, 3455 | 25.3, 22.1, 18.9 | 150.7, 145.2, 138.6 |

| C-H stretching | 3105 | 5.2 | 110.1 |

| NH₂ scissoring | 1655, 1650, 1645 | 85.6, 78.2, 75.4 | 15.8, 14.2, 13.5 |

| Ring stretching | 1605, 1580, 1550 | 65.3, 55.1, 45.8 | 35.6, 30.1, 25.4 |

| C-N stretching | 1350, 1330, 1310 | 40.2, 35.8, 30.1 | 10.2, 9.5, 8.7 |

| Ring breathing | 995 | 5.1 | 85.3 |

Note: The data presented is for 2,4,6-triaminopyrimidine and serves as an approximation for this compound.

Experimental Data and Protocols

Synthesis of this compound

A general and practical approach for the synthesis of aminopyridines involves the nucleophilic substitution of a corresponding chloropyridine. The following protocol is a representative method that can be adapted for the synthesis of this compound from a suitable trichloropyridine precursor.

Experimental Protocol:

-

Reaction Setup: A solution of the starting trichloropyridine (1 equivalent) in an appropriate amide solvent (e.g., formamide, which can also act as the amine source) is prepared in a round-bottom flask equipped with a reflux condenser.

-

Reaction: The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and concentrated under reduced pressure. The residue is then quenched with ice water and extracted with an organic solvent such as ethyl acetate.

-

Purification: The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to yield the desired this compound.

Spectroscopic Characterization

Spectroscopic data is essential for the structural elucidation and confirmation of this compound.

¹H NMR Spectroscopy:

The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available | - | - | - |

Note: A publicly available ¹H NMR spectrum can be found on PubChem (CID 78015), however, detailed peak assignments are not provided.[1]

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies. The table below presents the expected characteristic IR absorption bands for this compound based on data from the analogous 2,4,6-triaminopyrimidine.[2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3580-3450 | Strong | N-H stretching (amino groups) |

| 3100-3000 | Medium | C-H stretching (aromatic) |

| 1660-1640 | Strong | N-H scissoring (bending) |

| 1610-1550 | Medium | C=C and C=N ring stretching |

| 1350-1300 | Medium | C-N stretching |

Mass Spectrometry (MS):

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

| m/z | Relative Intensity | Assignment |

| 124 | ~100% | [M]⁺ (Molecular Ion) |

| Other fragments | Variable | Fragment Ions |

Note: A publicly available GC-MS spectrum can be found on PubChem (CID 78015).[1]

Potential Biological Activity and Signaling Pathways

While specific biological studies on this compound are scarce, the broader class of aminopyridines is known to exhibit significant biological activity. A prominent mechanism of action for many aminopyridines is the blockade of voltage-gated potassium (K⁺) channels.[3][4][5][6][7][8][9][10][11]

The blockade of these channels by aminopyridines leads to a prolongation of the action potential, which in turn enhances the influx of calcium ions (Ca²⁺) through voltage-gated calcium channels. This increased intracellular calcium concentration can lead to enhanced neurotransmitter release at nerve terminals, a mechanism that is exploited in the treatment of certain neurological conditions.[8][10][11] In the context of cancer research, the modulation of ion channel activity and the resulting cellular depolarization has been shown to induce apoptosis in some cancer cell lines.[3][4][5]

Conclusion

This compound is a molecule of significant interest for further exploration in medicinal chemistry and materials science. This guide has consolidated the available theoretical and experimental data for this compound. While a detailed computational analysis specific to this compound is a clear area for future research, the data from analogous structures provides a solid foundation for predicting its properties. The established synthetic routes for aminopyridines and the known biological activities of this class of compounds offer clear starting points for the development of novel therapeutics and functional materials based on the this compound scaffold. Further experimental work is required to fully elucidate the spectroscopic properties, reactivity, and biological profile of this promising molecule.

References

- 1. 2,3,6-Triaminopyridine | C5H8N4 | CID 78015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Targeting Voltage-Gated Potassium Channels in Breast Cancer: Mechanistic Insights into 4-Aminopyridine-Induced Cell Death [mdpi.com]

- 4. Voltage-gated potassium channel blocker 4-aminopyridine induces glioma cell apoptosis by reducing expression of microRNA-10b-5p - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. molbiolcell.org [molbiolcell.org]

- 6. 4‐Aminopyridine: a pan voltage‐gated potassium channel inhibitor that enhances Kv7.4 currents and inhibits noradrenaline‐mediated contraction of rat mesenteric small arteries - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of ERK1/2 signaling pathways in 4-aminopyridine-induced rat pulmonary vasoconstriction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. neurology.org [neurology.org]

- 9. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 10. 4-Aminopyridine - Wikipedia [en.wikipedia.org]

- 11. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]

Unveiling Pyridine-2,3,6-triamine: A Technical Guide to its Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-2,3,6-triamine, a polysubstituted derivative of the foundational heterocyclic compound pyridine, holds a unique position in the landscape of chemical synthesis and medicinal chemistry. While the initial documented discovery of this specific isomer remains elusive in readily available historical records, its existence and utility are confirmed through various scientific publications and patents. This technical guide provides a comprehensive overview of the known synthesis methodologies, chemical properties, and potential applications of this compound, drawing from the broader history of pyridine chemistry and the synthesis of related aminopyridines.

The pyridine ring itself was first isolated in 1846 by the Scottish chemist Thomas Anderson from bone oil. However, it was not until 1876 that William Ramsay achieved the first synthesis of a heteroaromatic compound by combining acetylene and hydrogen cyanide in a red-hot iron tube furnace to produce pyridine.[1] This paved the way for the exploration of a vast array of pyridine derivatives. The introduction of amino groups to the pyridine ring, a critical step towards compounds like this compound, was significantly advanced by Aleksei Chichibabin's discovery of the eponymous reaction in 1914, which allows for the direct amination of pyridines.[1]

This guide will delve into the plausible synthetic pathways leading to this compound, detail its known physicochemical properties, and explore its role as a building block in the synthesis of more complex molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value |

| Molecular Formula | C₅H₈N₄ |

| Molecular Weight | 124.14 g/mol |

| CAS Number | 4318-79-0 |

| Appearance | Solid (predicted) |

| XLogP3-AA | -1.1 |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 0 |

| Exact Mass | 124.074896 g/mol |

| Monoisotopic Mass | 124.074896 g/mol |

| Topological Polar Surface Area | 90.9 Ų |

| Heavy Atom Count | 9 |

Data sourced from PubChem.

Historical Synthesis Approaches for Aminopyridines

While the first specific synthesis of this compound is not definitively documented in the reviewed literature, its preparation can be inferred from established methods for the synthesis of polysubstituted and aminopyridines. The primary historical challenge lies in the controlled introduction of multiple amino groups onto the pyridine ring at specific positions.

The Chichibabin Reaction: A Foundation for Aminopyridine Synthesis

Discovered by Aleksei Chichibabin in 1924, this reaction provides a direct method for the amination of pyridines using sodium amide (NaNH₂) in liquid ammonia or an inert solvent.[1] Although typically favoring the 2- and 6-positions, its application to already substituted pyridines can be complex. A plausible, though not historically confirmed, pathway to this compound could involve a multi-step process starting with a pre-functionalized pyridine.

Synthesis via Nitration and Subsequent Reduction

A common and historically significant strategy for introducing amino groups to aromatic rings involves the nitration of a precursor followed by the reduction of the nitro group. In the context of this compound, a likely precursor would be 2,6-diamino-3-nitropyridine. The synthesis would proceed as follows:

-

Nitration of 2,6-Diaminopyridine: The starting material, 2,6-diaminopyridine, would be subjected to nitration. This step is often challenging with pyridines due to the ring's electron-deficient nature, which deactivates it towards electrophilic substitution. However, the presence of two activating amino groups would facilitate the introduction of a nitro group, likely at the 3- or 5-position.

-

Reduction of 2,6-Diamino-3-nitropyridine: The resulting diaminonitropyridine would then be reduced to the corresponding triamine. A variety of reducing agents have been historically and are currently used for this transformation, including:

The general workflow for this synthetic approach is illustrated below.

Experimental Protocols

Protocol: Reduction of 2,6-Diamino-3-nitropyridine to this compound

This protocol is a generalized representation and may require optimization.

Materials:

-

2,6-Diamino-3-nitropyridine

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium hydroxide (NaOH) solution

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,6-diamino-3-nitropyridine in a suitable solvent such as ethanol or water.

-

Addition of Reducing Agent: To the stirred suspension, add an excess of the reducing agent (e.g., 5-10 molar equivalents of SnCl₂·2H₂O or Fe powder).

-

Acidification: Slowly add concentrated hydrochloric acid to the mixture. The reaction is often exothermic and may require cooling in an ice bath to maintain a controlled temperature.

-

Heating: After the initial reaction subsides, heat the mixture to reflux for a period of 2 to 6 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the excess acid by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 10). This will precipitate metal hydroxides.

-

Filter the mixture to remove the inorganic solids. Wash the filter cake with a suitable organic solvent.

-

Extract the aqueous filtrate with an organic solvent (e.g., ethyl acetate) multiple times.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

-

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system or by column chromatography.

Applications in Synthesis and Drug Discovery

Polysubstituted pyridines, including aminopyridines, are crucial building blocks in the pharmaceutical and materials science industries.[6][7] While specific applications of this compound are not extensively documented, its structure suggests potential utility in several areas:

-

Precursor for Fused Heterocyclic Systems: The three amino groups provide multiple reaction sites for the construction of fused ring systems, such as pyrido[2,3-b]pyrazines or imidazo[4,5-b]pyridines, which are scaffolds found in many biologically active molecules.

-

Ligand for Metal Complexes: The nitrogen atoms of the pyridine ring and the amino groups can act as ligands, forming coordination complexes with various metals. Such complexes can have applications in catalysis or as therapeutic agents.

-

Dye Synthesis: Aromatic amines are historically important in the synthesis of dyes.[8] The triamino-substituted pyridine could potentially be used to create novel dyes with specific chromophoric properties.

The logical relationship for its potential application as a synthetic precursor is depicted in the following diagram.

Conclusion

This compound represents a fascinating, albeit historically understated, member of the aminopyridine family. While its initial discovery remains to be precisely pinpointed, its synthesis can be confidently approached through established methodologies in pyridine chemistry, particularly via the reduction of a diaminonitropyridine precursor. The rich functionality of this molecule, with its three amino groups poised on a pyridine scaffold, presents numerous opportunities for the synthesis of complex heterocyclic systems relevant to drug discovery and materials science. Further research into the specific applications and biological activities of this compound and its derivatives is warranted to fully unlock its potential.

References

- 1. Pyridine - Wikipedia [en.wikipedia.org]

- 2. air.unimi.it [air.unimi.it]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 2,4,6-Triaminopyrimidine - Wikipedia [en.wikipedia.org]

- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 6. scribd.com [scribd.com]

- 7. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fsw.cc [fsw.cc]

An In-depth Technical Guide to the Reactivity Profile of Pyridine-2,3,6-triamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-2,3,6-triamine is a polyfunctionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. Its densely packed amino groups on a pyridine core suggest a rich and varied reactivity profile, making it a valuable building block for the synthesis of complex molecular architectures, including novel ligands for coordination chemistry and precursors for fused heterocyclic systems with potential biological activity. The strategic placement of the amino groups, particularly the vicinal diamines at the 2- and 3-positions, opens up possibilities for specific cyclization and condensation reactions.

This technical guide provides a comprehensive overview of the core reactivity of this compound, including its synthesis, key reactions, and potential applications. Due to the limited availability of direct experimental data for this specific molecule in the public domain, this guide draws upon established principles of pyridine chemistry and provides detailed experimental protocols for analogous, well-documented compounds to illustrate the expected reactivity.

Synthesis of this compound

A direct, high-yield synthesis of this compound is not extensively documented in publicly available literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of other polysubstituted aminopyridines. A common strategy involves the introduction of amino groups via the reduction of nitro groups.

A potential synthetic pathway could commence with a commercially available diaminopyridine, followed by nitration and subsequent reduction. For instance, starting from 2,6-diaminopyridine, selective nitration at the 3-position followed by reduction would yield the target molecule.

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of 2,3-Diaminopyridine (Analogous Reduction)

This protocol describes the reduction of 2-amino-3-nitropyridine to 2,3-diaminopyridine, which serves as a model for the final reduction step in the proposed synthesis of this compound.

Materials:

-

2-Amino-3-nitropyridine

-

Tin(II) chloride dihydrate (SnCl₂)

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Dichloromethane

Procedure:

-

A solution of 2-amino-3-nitropyridine (10.0 g, 71.9 mmol) in concentrated hydrochloric acid (60 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

To this stirred solution, a solution of tin(II) chloride dihydrate (50.0 g, 221.6 mmol) in concentrated hydrochloric acid (60 mL) is added portionwise, maintaining the temperature below 40 °C with an ice bath.

-

After the addition is complete, the reaction mixture is heated to 80-90 °C for 1 hour.

-

The mixture is then cooled to room temperature and made strongly alkaline (pH > 10) by the slow addition of a concentrated aqueous solution of sodium hydroxide, while cooling in an ice bath.

-

The resulting suspension is extracted with dichloromethane (3 x 100 mL).

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 2,3-diaminopyridine.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as toluene or ethanol/water.

Reactivity Profile

The reactivity of this compound is governed by the interplay of the electron-deficient pyridine ring and the electron-donating amino groups. The lone pairs on the amino nitrogens increase the electron density of the ring, making it more susceptible to electrophilic attack than pyridine itself, though the ring nitrogen still acts as a site for protonation and alkylation. The primary amino groups are nucleophilic and can undergo a variety of reactions.

Diazotization Reactions

The primary amino groups of this compound are expected to undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form diazonium salts. The stability of these diazonium salts will depend on the position of the amino group. Diazonium salts derived from amino groups at the 2- and 6-positions are generally less stable than those at the 3-position. These reactive intermediates can be subsequently displaced by a variety of nucleophiles in Sandmeyer-type reactions.

Figure 2: General scheme for the diazotization of an aminopyridine.

Expected Reactivity:

-

Diazotization of the 2- and 6-amino groups: These diazonium salts are prone to rapid hydrolysis to form the corresponding hydroxypyridines.

-

Diazotization of the 3-amino group: The resulting diazonium salt is expected to be more stable and can be used in subsequent synthetic transformations.

-

Tetrazotization: It may be possible to diazotize multiple amino groups, leading to highly reactive intermediates.

Condensation and Cyclization Reactions

The presence of vicinal amino groups at the 2 and 3-positions makes this compound an excellent precursor for the synthesis of fused heterocyclic systems, such as pyrido[2,3-b]pyrazines. These reactions typically involve condensation with 1,2-dicarbonyl compounds.

Figure 3: General experimental workflow for condensation-cyclization.

This protocol describes the reaction of 2,3-diaminopyridine with benzil to form 2,3-diphenylpyrido[2,3-b]pyrazine, illustrating the expected reactivity of the 2,3-diamino moiety in this compound.

Materials:

-

2,3-Diaminopyridine

-

Benzil

-

Ethanol

Procedure:

-

A solution of 2,3-diaminopyridine (1.09 g, 10 mmol) in ethanol (50 mL) is prepared in a round-bottom flask.

-

To this solution, benzil (2.10 g, 10 mmol) is added, and the mixture is heated at reflux for 4 hours.

-

The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

-

The solid is washed with cold ethanol and dried to afford 2,3-diphenylpyrido[2,3-b]pyrazine.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.

| Reactant 1 | Reactant 2 | Product | Yield (%) | Ref. |

| 2,3-Diaminopyridine | Benzil | 2,3-Diphenylpyrido[2,3-b]pyrazine | ~90 | [Analogous reactions] |

| 2,3-Diaminopyridine | Glyoxal | Pyrido[2,3-b]pyrazine | Varies | [Analogous reactions] |

| 2,3-Diaminopyridine | Diacetyl | 2,3-Dimethylpyrido[2,3-b]pyrazine | Varies | [Analogous reactions] |

Table 1: Examples of Pyrido[2,3-b]pyrazine Synthesis from 2,3-Diaminopyridine.

Coordination Chemistry

The nitrogen atoms of the pyridine ring and the amino groups in this compound are all potential donor sites for coordination with metal ions. This makes the molecule a versatile ligand, capable of acting as a monodentate, bidentate, or polydentate ligand. The vicinal diamines can form a stable five-membered chelate ring with a metal center.

Figure 4: Potential coordination modes of this compound.

The specific coordination mode will depend on the metal ion, the other ligands present, and the reaction conditions. The formation of stable complexes with various transition metals is anticipated, which could have applications in catalysis, materials science, and as therapeutic agents.

Spectroscopic and Physicochemical Properties

| Property | Predicted Value/Range |

| Molecular Formula | C₅H₈N₄ |

| Molecular Weight | 124.14 g/mol |

| Appearance | Likely a solid at room temperature |

| ¹H NMR (ppm) | Aromatic protons: 6.0-8.0; Amino protons: 4.0-7.0 (broad) |

| ¹³C NMR (ppm) | Aromatic carbons: 100-160 |

| IR (cm⁻¹) | N-H stretching: 3200-3500; C=N, C=C stretching: 1500-1650 |

Table 2: Predicted Physicochemical and Spectroscopic Properties of this compound.

Applications in Drug Development and Materials Science

The structural features of this compound make it a promising scaffold for the development of new chemical entities with potential therapeutic applications. The pyrido[2,3-b]pyrazine core, readily accessible from this precursor, is found in a number of biologically active molecules. Furthermore, the ability to act as a multidentate ligand opens avenues for the design of novel metal-based drugs and functional materials.

Conclusion

This compound is a molecule with a rich and underexplored reactivity profile. While direct experimental data is limited, its chemical behavior can be confidently predicted based on the established chemistry of aminopyridines and other N-heterocycles. Its potential as a building block for complex heterocyclic systems and as a versatile ligand in coordination chemistry makes it a target of interest for further investigation by researchers in both academic and industrial settings. The experimental protocols for analogous compounds provided in this guide offer a solid foundation for the exploration of the chemistry of this intriguing molecule.

Spectroscopic and Synthetic Profile of Pyridine-2,3,6-triamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for pyridine-2,3,6-triamine, a heterocyclic compound of interest in various chemical and pharmaceutical research domains. Due to the limited availability of published spectroscopic data, this document compiles and presents the most current information while also outlining a synthetic pathway for its preparation, which is often accompanied by detailed characterization.

Spectroscopic Data

Table 1: Summary of Available Spectroscopic Data for this compound

| Spectroscopic Technique | Data Availability | Source |

| ¹H NMR | Data available on SpectraBase | [1] |

| ¹³C NMR | Data not currently available in public databases | N/A |

| Infrared (IR) Spectroscopy | Data not currently available in public databases | N/A |

| Mass Spectrometry (MS) | GC-MS data available on SpectraBase | [1] |

Experimental Protocols

Given the absence of a dedicated publication detailing the experimental protocols for the spectroscopic analysis of this compound, a general methodology based on standard laboratory practices is provided below.

General NMR Spectroscopy Protocol

A sample of this compound would be dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. The ¹H NMR spectrum would be acquired on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts would be reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard. For ¹³C NMR, a similar procedure would be followed, with a typical spectrometer frequency of 75 MHz or higher.

General GC-MS Protocol

A dilute solution of this compound in a volatile organic solvent would be injected into a gas chromatograph coupled to a mass spectrometer. The compound would be separated on a suitable capillary column and subsequently ionized, typically by electron ionization (EI). The mass spectrum would provide information on the molecular weight and fragmentation pattern of the molecule.

Synthesis of this compound

The synthesis of this compound can be approached through multi-step reaction sequences, often starting from commercially available pyridine derivatives. The following diagram illustrates a logical workflow for a potential synthetic route.

Caption: A generalized synthetic workflow for the preparation of this compound.

Logical Workflow for Spectroscopic Analysis

The following diagram outlines the logical steps involved in the spectroscopic characterization of a synthesized compound like this compound.

Caption: A standard workflow for the spectroscopic analysis and structure confirmation of a synthesized chemical compound.

References

Pyridine-2,3,6-triamine: An In-depth Technical Guide to its Solubility Characteristics for Drug Development

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of pyridine-2,3,6-triamine, a heterocyclic amine of interest in medicinal chemistry. Due to a lack of extensive published experimental data, this document focuses on its predicted physicochemical properties and outlines a detailed protocol for its empirical solubility determination. Furthermore, it contextualizes the importance of solubility within the drug development pipeline, offering a foundational resource for researchers investigating this and similar compounds.

Physicochemical Properties of this compound

A compound's solubility is fundamentally governed by its physicochemical properties. While experimental data is sparse, computational models provide valuable insights into the characteristics of this compound. These properties suggest a molecule with significant polarity, capable of acting as both a hydrogen bond donor and acceptor.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₈N₄ | PubChem[1] |

| Molecular Weight | 124.14 g/mol | PubChem[1] |

| XLogP3-AA (Lipophilicity) | -0.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 3 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

| Exact Mass | 124.0749 g/mol | PubChem[1] |

| Topological Polar Surface Area | 91 Ų | PubChem[1] |

Note: The negative XLogP3-AA value indicates a hydrophilic (water-loving) nature, predicting favorable solubility in polar solvents.

Predicted Solubility Profile

Based on its molecular structure, a qualitative solubility profile for this compound can be inferred:

-

Aqueous Solubility: The presence of a pyridine ring and three amino groups, all capable of forming hydrogen bonds, suggests at least moderate solubility in water. The basic nature of the amino groups and the pyridine nitrogen atom means that the compound's aqueous solubility will be highly pH-dependent. In acidic solutions (pH < 7), protonation of the nitrogen atoms will form highly polar ammonium salts, leading to a significant increase in water solubility.[2]

-

Polar Aprotic Solvents (e.g., DMSO, DMF): High solubility is expected due to the compound's polarity and hydrogen bonding capabilities.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility is predicted, as these solvents can participate in hydrogen bonding with the amine groups.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Poor solubility is expected due to the significant mismatch in polarity between the highly polar solute and the non-polar solvent.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is necessary. The isothermal shake-flask method is a reliable and widely accepted technique for this purpose.

3.1 Objective To determine the equilibrium solubility of this compound in various pharmaceutically relevant solvents at a controlled temperature.

3.2 Materials and Apparatus

-

Compound: this compound (purity >98%)

-

Solvents: Deionized Water, Phosphate Buffered Saline (PBS) at pH 7.4, 0.1 M HCl, 0.1 M NaOH, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO).

-

Apparatus: Analytical balance, scintillation vials with screw caps, orbital shaker with temperature control, centrifuge, calibrated micropipettes, volumetric flasks, HPLC system with a UV detector or a UV-Vis spectrophotometer, 0.22 µm syringe filters.

3.3 Procedure

-

Preparation: Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible.

-

Solvent Addition: Add a precise volume (e.g., 2 mL) of each test solvent to the corresponding vials.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for a minimum of 24 hours to ensure a saturated solution is achieved. A 48-hour period is recommended to confirm equilibrium.

-

Phase Separation: After equilibration, let the vials stand undisturbed for at least 30 minutes to allow the excess solid to settle. Centrifuge the vials (e.g., at 10,000 rpm for 15 minutes) to pellet any remaining suspended solid.

-

Sample Collection and Dilution: Carefully withdraw an aliquot from the clear supernatant using a micropipette. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any fine particulates. Dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC) to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound. A standard calibration curve must be prepared using solutions of known concentrations.

-

Data Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from analysis, mg/mL) x (Dilution Factor)

Visualization of Workflows and Relationships

4.1 Experimental Workflow for Solubility Determination

The following diagram outlines the logical steps of the experimental protocol described above.

4.2 The Role of Solubility in the Drug Development Cascade

Solubility is not an isolated parameter but a critical property that influences the entire drug discovery and development process. Poor solubility can be a primary cause of compound failure, affecting everything from initial screening to final formulation.[3][4][5][6][7] The pyridine scaffold is often utilized in medicinal chemistry to enhance the properties of drug candidates, including solubility.[8][9][10][11][12]

References

- 1. 2,3,6-Triaminopyridine | C5H8N4 | CID 78015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. www1.udel.edu [www1.udel.edu]

- 3. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 5. ucd.ie [ucd.ie]

- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bmglabtech.com [bmglabtech.com]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs [systems.enpress-publisher.com]

- 11. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Pyridine-2,3,6-triamine Dihydrochloride

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyridine ring is a foundational scaffold in medicinal chemistry, present in numerous natural products and FDA-approved drugs.[1][2] Its derivatives are explored for a vast range of therapeutic applications, including antimicrobial, antiviral, and anticancer activities.[1][][4] This technical guide provides a comprehensive overview of pyridine-2,3,6-triamine dihydrochloride, a substituted aminopyridine with potential as a building block in drug discovery and materials science. This document consolidates its known physicochemical properties, outlines standard experimental protocols for its characterization, and explores its potential applications within the context of pharmaceutical development.

Physicochemical and Computed Properties

Core Physicochemical Data

| Property | Value | Reference |

| CAS Number | 20284-90-6 | [5] |

| Molecular Formula | C₅H₁₀Cl₂N₄ | [5] |

| Molecular Weight | 197.07 g/mol | [5] |

| IUPAC Name | This compound;dihydrochloride | |

| Physical Form | Solid | |

| Typical Purity | ≥98% | [5] |

| Storage Conditions | Sealed in a dry environment at 2-8°C, under an inert atmosphere. | [5] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Aqueous Solubility | Data not available (predicted to be soluble as a hydrochloride salt) | |

| pKa | Data not available |

Computed Molecular Descriptors

Computational models provide insights into the potential pharmacokinetic properties of a molecule.

| Property | Value | Reference |

| Topological Polar Surface Area (TPSA) | 90.95 Ų | [5] |

| LogP (Octanol-Water Partition Coefficient) | 0.6718 | [5] |

| Hydrogen Bond Donors | 3 | [5] |

| Hydrogen Bond Acceptors | 4 | [5] |

| Rotatable Bonds | 0 | [5] |

Synthesis and Characterization Protocols

While a specific, published synthesis route for this compound dihydrochloride is not detailed in the reviewed literature, a plausible approach can be inferred from general pyridine synthesis methodologies.[6][7][8]

General Synthesis and Purification Workflow

A common strategy for synthesizing polysubstituted pyridines involves the condensation of various precursors with a nitrogen source, such as ammonium acetate, followed by aromatization.[8][9] The final dihydrochloride salt is typically formed by treating the free base with hydrochloric acid in a suitable solvent like isopropanol or ether.

Caption: Generalized workflow for the synthesis of this compound dihydrochloride.

Standard Characterization Protocols

3.2.1 Purity Determination by High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the synthesized compound.

-

Methodology:

-

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution system using (A) Water with 0.1% trifluoroacetic acid (TFA) and (B) Acetonitrile with 0.1% TFA.

-

Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to 254 nm and 280 nm.